2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]acetamide
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Overview
Description
2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique benzoxazinone and piperidine moieties, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]acetamide typically involves multiple steps, including the formation of the benzoxazinone ring and the subsequent attachment of the piperidine and acetamide groups. One common synthetic route involves the following steps:
Formation of the Benzoxazinone Ring: This can be achieved through the cyclization of an appropriate anthranilic acid derivative with an acyl chloride under acidic conditions.
Attachment of the Piperidine Group: The piperidine moiety can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzoxazinone intermediate.
Formation of the Acetamide Group: The final step involves the acylation of the intermediate with an appropriate acylating agent, such as an acyl chloride or anhydride, to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxazinone or piperidine rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles such as halides, amines, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzoxazinone and piperidine moieties may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]acetamide
- **this compound
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of benzoxazinone and piperidine moieties, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-13-8-6-7-11-22(13)19(25)14(2)21-18(24)12-23-16-9-4-5-10-17(16)27-15(3)20(23)26/h4-5,9-10,13-15H,6-8,11-12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWRKKNDRQLLTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(C)NC(=O)CN2C3=CC=CC=C3OC(C2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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